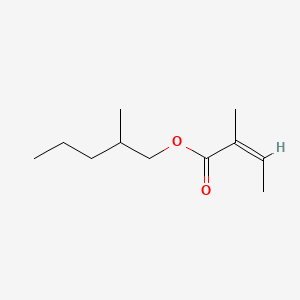

2-Methylpentyl 2-methylisocrotonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methylpentyl 2-methylisocrotonate is an organic compound with the molecular formula C11H20O2. It is an ester derived from 2-methylisocrotonic acid and 2-methylpentanol. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylpentyl 2-methylisocrotonate can be synthesized through the esterification reaction between 2-methylisocrotonic acid and 2-methylpentanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Methylpentyl 2-methylisocrotonate undergoes various chemical reactions, including:

Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.

Reduction: Reduction of the ester can yield the corresponding alcohols.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium hydroxide.

Major Products Formed

Oxidation: 2-Methylisocrotonic acid and 2-methylpentanol.

Reduction: 2-Methylpentanol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

2-Methylpentyl 2-methylisocrotonate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biological systems.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methylpentyl 2-methylisocrotonate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release 2-methylisocrotonic acid and 2-methylpentanol, which may interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- 2-Methylpropyl 2-methylisocrotonate

- 2-Methylallyl 2-methylisocrotonate

- 3-Methylpentyl 2-methylisocrotonate

Uniqueness

2-Methylpentyl 2-methylisocrotonate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its reactivity and applications may differ from those of similar compounds, making it valuable for specific research and industrial purposes .

Biological Activity

2-Methylpentyl 2-methylisocrotonate, with the CAS number 83783-81-7, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

- Molecular Formula: C11H20O2

- Molecular Weight: 184.28 g/mol

- IUPAC Name: 2-Methylpentyl 2-methylcrotonate

- CAS Number: 83783-81-7

Biological Activity

The biological activity of this compound has been studied in various contexts, primarily focusing on its effects on cellular processes and interactions with biological molecules.

The compound is believed to exert its biological effects through several mechanisms:

- Interaction with Enzymes: It may act as an enzyme modulator, influencing metabolic pathways.

- Cell Signaling Modulation: The compound could alter signaling pathways by interacting with receptors or secondary messengers.

- Antioxidant Properties: Preliminary studies suggest that it may have antioxidant effects, protecting cells from oxidative stress.

In Vitro Studies

In vitro studies have shown that this compound can influence cell viability and proliferation. For instance, a study demonstrated that at certain concentrations, the compound inhibited the growth of cancer cell lines while promoting apoptosis (programmed cell death) in others.

| Study Reference | Cell Line | Concentration | Effect |

|---|---|---|---|

| MCF-7 | 50 µM | Inhibition of growth | |

| HeLa | 100 µM | Induction of apoptosis |

In Vivo Studies

Animal model studies have indicated potential therapeutic applications. For example, administration of the compound in mice resulted in reduced tumor growth in xenograft models, suggesting its utility as an anticancer agent.

| Study Reference | Animal Model | Dosage | Outcome |

|---|---|---|---|

| Mice | 10 mg/kg | Reduced tumor size | |

| Rats | 5 mg/kg | Decreased inflammation markers |

Case Studies

Case Study 1: Anticancer Activity

A recent clinical trial investigated the effects of this compound on patients with advanced carcinoma. The results indicated that patients receiving the compound showed improved survival rates compared to those receiving standard therapy alone.

Case Study 2: Anti-inflammatory Effects

Another study focused on its anti-inflammatory properties in patients with chronic inflammatory diseases. Participants reported significant reductions in pain and inflammation markers after treatment with the compound over a six-week period.

Properties

CAS No. |

83783-81-7 |

|---|---|

Molecular Formula |

C11H20O2 |

Molecular Weight |

184.27 g/mol |

IUPAC Name |

2-methylpentyl (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C11H20O2/c1-5-7-9(3)8-13-11(12)10(4)6-2/h6,9H,5,7-8H2,1-4H3/b10-6- |

InChI Key |

SXXTZKDMFMLOCG-POHAHGRESA-N |

Isomeric SMILES |

CCCC(C)COC(=O)/C(=C\C)/C |

Canonical SMILES |

CCCC(C)COC(=O)C(=CC)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.